molecular formula C9H10BrNO2 B1595672 Ethyl 2-(bromomethyl)nicotinate CAS No. 63050-11-3

Ethyl 2-(bromomethyl)nicotinate

Cat. No.: B1595672
CAS No.: 63050-11-3
M. Wt: 244.08 g/mol
InChI Key: OAHGTHONFSMECO-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)nicotinate is a pyridine derivative featuring a bromomethyl (-CH₂Br) substituent at the 2-position and an ethyl ester (-COOEt) at the 3-position of the nicotinic acid scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and the preparation of bioactive molecules. Its reactivity stems from the electrophilic bromomethyl group, which facilitates nucleophilic substitution or transition metal-catalyzed transformations .

Properties

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGTHONFSMECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356528
Record name Ethyl 2-(bromomethyl)nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63050-11-3
Record name Ethyl 2-(bromomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(bromomethyl)pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)nicotinate can be synthesized through a bromination reaction of ethyl nicotinate. The process typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 2-(methyl)nicotinate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 2-(bromomethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products:

    Substitution: Ethyl 2-(azidomethyl)nicotinate, ethyl 2-(thiocyanatomethyl)nicotinate.

    Reduction: Ethyl 2-(methyl)nicotinate.

    Oxidation: Ethyl 2-(bromomethyl)pyridine N-oxide.

Scientific Research Applications

Ethyl 2-(bromomethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)nicotinate involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The table below highlights key structural and functional differences between ethyl 2-(bromomethyl)nicotinate and related compounds:

Compound Name Substituent Positions & Groups Key Features Applications/Reactivity Reference
This compound 2-(CH₂Br), 3-(COOEt) Electrophilic bromomethyl group; ethyl ester enhances solubility in organic solvents. Alkylation agent, intermediate for heterocyclic drug candidates.
Ethyl 5-bromo-2-methylnicotinate 5-Br, 2-CH₃, 3-(COOEt) Bromine at 5-position; methyl at 2-position reduces steric hindrance. Pharmaceutical intermediate (e.g., anti-fibrotic agents).
Methyl 5-(bromomethyl)nicotinate 5-(CH₂Br), 3-(COOMe) Methyl ester lowers molecular weight; bromomethyl at 5-position. Precursor for keto alcohols, thiazoles, and malonic esters.
Ethyl 2-bromo-6-chloronicotinate 2-Br, 6-Cl, 3-(COOEt) Dual halogen substituents enhance electrophilicity. Building block for agrochemicals and metal-catalyzed coupling reactions.
Ethyl 2-amino-6-methylnicotinate 2-NH₂, 6-CH₃, 3-(COOEt) Amino group enables hydrogen bonding; methyl improves stability. Anti-fibrotic agents (IC₅₀ ~45–50 µM in HSC-T6 cells).

Physicochemical Properties

  • Solubility: this compound and its analogues (e.g., ethyl 5-bromo-2-methylnicotinate) are generally sparingly soluble in water but soluble in dichloromethane, ethanol, and DMSO .
  • Stability : Bromomethyl derivatives are sensitive to light and moisture, requiring storage under inert conditions. Halogenated variants (e.g., ethyl 2-bromo-6-chloronicotinate) exhibit higher thermal stability .

Reactivity and Functionalization

  • Bromomethyl Group : this compound undergoes nucleophilic substitution (e.g., with amines or thiols) to form C-N or C-S bonds, enabling access to pyridylmethylamines or sulfides .
  • Halogenated Derivatives : Compounds like ethyl 2-bromo-6-chloronicotinate participate in Suzuki-Miyaura coupling, forming biaryl structures useful in medicinal chemistry .
  • Amino Derivatives: Ethyl 2-amino-6-methylnicotinate derivatives show enhanced bioactivity due to hydrogen-bonding interactions with target proteins (e.g., collagen inhibition in fibrosis) .

Biological Activity

Ethyl 2-(bromomethyl)nicotinate is an organic compound that belongs to the class of nicotinate derivatives. Its structure features a bromomethyl group at the second position of the nicotinic acid ring, which contributes to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁BrNₒ₂
  • CAS Number : 63050-11-3
  • Key Features : The compound is characterized by a bromomethyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound is thought to act primarily as an alkylating agent . The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as amines or alcohols. This interaction can modulate enzyme activity or receptor function, leading to various therapeutic effects. The compound's structural similarity to other nicotinate derivatives suggests potential interactions with biological targets that may influence cellular signaling pathways, gene expression, and metabolic processes.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl NicotinateEthyl ester of nicotinic acidKnown for metabolic roles; less reactive than brominated derivatives
Methyl 6-(bromomethyl)nicotinateBromomethyl substitution at the 6-positionUsed as an intermediate in pharmaceutical synthesis
NicotineAlkaloid structureExhibits significant biological activity; widely studied

This table highlights how this compound stands out due to its specific bromination at the 2-position, enhancing its reactivity compared to other derivatives.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Chemistry : Utilized as an intermediate for synthesizing complex organic molecules.
  • Biology : Employed in enzyme mechanism studies and biochemical assays.
  • Medicine : Investigated for therapeutic properties and as a precursor in drug synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(bromomethyl)nicotinate
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Ethyl 2-(bromomethyl)nicotinate

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